2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Overview
Description
The compound “2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” is a derivative of dibenzoxazepines . It is used in the treatment and/or prophylaxis of illnesses, particularly cardiovascular illnesses such as arteriolosclerosis .
Synthesis Analysis
The synthesis of this compound involves the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds in the presence of an (R,R)-Ru-Ts-DPEN complex . This catalytic asymmetric protocol provides biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with excellent conversion (up to >99%) and high enantioselectivity (up to 93% ee) in water as an environmentally benign solvent .Molecular Structure Analysis
The molecular structure of this compound is represented by a specific formula, where R2 represents C1-C6-alkyl, R3 represents O-CH2CO2H or -O- (CH2)2CO2H, and R5 represents 5-10-membered heteroaryl .Chemical Reactions Analysis
The chemical reactions involving this compound include the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds . The reaction provides biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines .Scientific Research Applications
Antimicrobial and Antitumor Activities :
- Derivatives similar to the specified compound have been evaluated for their in vitro antimicrobial activity against various gram-positive, gram-negative bacteria, and fungi. Specifically, compounds with 1,3,4-oxadiazole rings and methoxy benzothiazole moiety showed high inhibitory activity against A549 lung and MCF-7 breast cancer cell lines, suggesting potential use as chemotherapeutic agents (Kaya et al., 2017).
Study of Oxidation Mechanisms :
- Research has been conducted on the oxidation of dibenz[b,f][1,4]oxazepines to study the formation of various substituted products, which can provide insights into chemical reaction mechanisms and potential applications in synthetic chemistry (Brewster et al., 1976).
Synthesis of Novel Compounds for Drug Discovery :
- Studies have shown the synthesis of new compounds using methoxydibenzo[b,f]oxepines, indicating the compound's role as a precursor in medicinal chemistry. This includes research on binding models for tubulin polymerization inhibitors, which are crucial in cancer treatment (Krawczyk et al., 2016).
Investigation into Metabolism and Toxicity :
- The metabolism and potential toxicity of related chloroacetamide herbicides have been studied in human and rat liver microsomes. This research is significant for understanding the environmental and health impacts of chemically related compounds (Coleman et al., 2000).
Development of Antifungal Agents :
- Novel dibenz[b,f][1,4]oxazepin derivatives have been synthesized and evaluated for their fungicidal activity, suggesting potential applications in agriculture and crop protection (Yang et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-19-8-4-5-9-20(19)28-13-21(25)23-14-10-11-17-15(12-14)22(26)24-16-6-2-3-7-18(16)29-17/h2-12H,13H2,1H3,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUOMMPZBYMDEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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